
Brometone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brometone, also known as 1,1,1-tribromo-2-methyl-2-propanol, is a chemical compound with the molecular formula C4H7Br3O. It is a brominated organic compound that has been studied for various applications in chemistry and medicine. The compound is characterized by its three bromine atoms attached to a central carbon atom, making it a highly brominated alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Brometone can be synthesized through the bromination of acetone in the presence of a brominating agent such as bromine or hydrobromic acid. The reaction typically involves the following steps:
Bromination of Acetone: Acetone is reacted with bromine in the presence of a catalyst, such as sulfuric acid, to form tribromoacetone.
Hydrolysis: The tribromoacetone is then hydrolyzed to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactors where acetone and bromine are continuously fed into the reactor. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves:
Continuous Bromination: Acetone and bromine are continuously fed into a reactor with a catalyst.
Separation and Purification: The reaction mixture is then separated, and this compound is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Brometone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form less brominated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Less brominated alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.
Medicine: Explored for its potential use in respiratory disorders as an expectorant.
Industry: Used in the production of flame retardants and other brominated compounds.
Mecanismo De Acción
The mechanism of action of brometone involves its interaction with biological molecules through its bromine atoms. The bromine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes this compound a potential antimicrobial and enzyme inhibitor.
Molecular Targets and Pathways:
Proteins and Enzymes: this compound can bind to the active sites of enzymes, inhibiting their function.
Cell Membranes: The compound can disrupt cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Brometone is unique due to its high bromine content and its specific structure. Similar compounds include:
1,1,1-Tribromoethane: Another brominated compound with similar properties but different structure.
1,1,1-Tribromopropane: Similar in terms of bromine content but with a different carbon backbone.
Uniqueness: this compound’s structure allows it to undergo specific reactions and interact with biological molecules in ways that other brominated compounds may not. Its high bromine content also makes it particularly effective in applications requiring strong bromination.
Propiedades
Número CAS |
76-08-4 |
|---|---|
Fórmula molecular |
C4H7Br3O |
Peso molecular |
310.81 g/mol |
Nombre IUPAC |
1,1,1-tribromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H7Br3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 |
Clave InChI |
JUGRTVJQTFZHOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(Br)(Br)Br)O |
Color/Form |
FINE WHITE CRYSTALS |
melting_point |
167-176 °C (CRYSTALS FROM DIL ALCOHOL); 169 °C (CRYSTALS FROM ETHER) |
Descripción física |
White solid with a camphor-like odor; [HSDB] |
Solubilidad |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER |
Presión de vapor |
0.00111 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



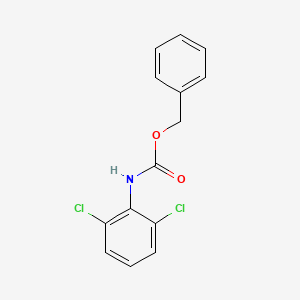

![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
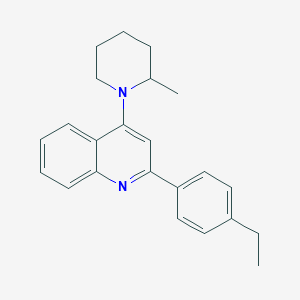
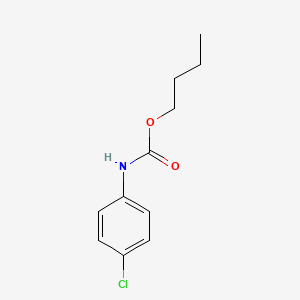
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)


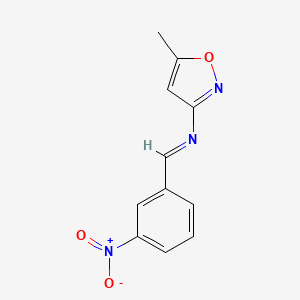
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)
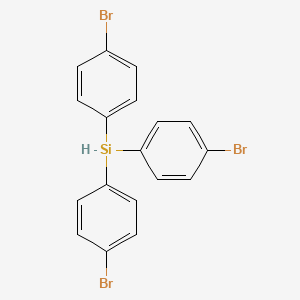
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
